N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring and pyrimidine-dione system. Key structural attributes include:
- 1,3-dimethyl groups at positions 1 and 3 of the pyrimidine ring.
- N-benzyl and N-butyl substituents on the carboxamide group at position 4.
- 2,4-dioxo (diketone) groups contributing to hydrogen-bonding interactions and electronic properties.
Properties
IUPAC Name |
N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-5-11-23(13-14-9-7-6-8-10-14)18(25)16-12-15-17(24)21(2)20(26)22(3)19(15)27-16/h6-10,12H,4-5,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFXUGYAFPDPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions can yield the desired thienopyrimidine scaffold.
Subsequent steps involve the introduction of the benzyl and butyl groups through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atoms, followed by the addition of benzyl bromide and butyl bromide. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups, where nucleophiles such as amines or thiols can replace the existing substituents.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, sodium hydride, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a tetrahydrothieno ring fused to a pyrimidine moiety, with carboxamide and dioxo groups. Its molecular formula is C₁₈H₁₈N₂O₄S. It has potential in medicinal chemistry because of its diverse biological activities.
Potential Applications
This compound's applications are in contexts such as cancer research.
- Enzyme Inhibition This compound can potentially inhibit specific enzymes and receptors involved in tumor growth and proliferation. Thieno[2,3-d]pyrimidine derivatives have been studied as antagonists for gonadotropin-releasing hormone and other targets related to cancer pathways.
Chemical Reactivity
The chemical reactivity of this compound is due to its functional groups. The dioxo groups can undergo nucleophilic attack with strong nucleophiles, leading to derivatives, and the carboxamide group can participate in acylation or hydrolysis under acidic or basic conditions.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(Dimethylamino)benzyl)-5-(dimethylamino)-thieno[2,3-d]pyrimidin-6-one | Contains dimethylamino group | Anticancer activity |
| 1-(Benzyl)-5-(butyl)-thieno[2,3-d]pyrimidin-6-carboxylic acid | Carboxylic acid instead of amide | Anti-inflammatory properties |
| 5-(Benzyl)-N-methyl-thieno[2,3-d]pyrimidin-6-carboxamide | Methyl substitution on nitrogen | Antibacterial properties |
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Analogues
Key Observations :
- Substituents : N-Benzyl/N-butyl groups in the target compound enhance lipophilicity compared to N-(4-methylphenyl) in or cyclopropyl in , impacting membrane permeability .
- Functional Groups : The 2-thioxo group in may increase nucleophilicity, whereas 2,4-dioxo groups in the target compound favor hydrogen-bonding interactions .
Insights :
- Antibacterial Activity : Compound 2d’s 2-thioxo group may enhance bacterial target binding compared to the target compound’s dioxo system .
- Enzyme Inhibition: Pyrido[2,3-d]pyrimidines (e.g., ) show strong eEF-2K inhibition, suggesting the thieno core in the target compound may need optimization for similar activity .
Biological Activity
N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine class and features a unique structure characterized by:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 385.5 g/mol
- Functional Groups : Dioxo groups and a carboxamide group which contribute to its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. The specific synthetic pathways can vary based on the precursors used and desired yields.
Anticancer Properties
Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit specific enzymes and receptors involved in tumor growth and proliferation. For instance:
- Enzyme Inhibition : Similar thieno[2,3-d]pyrimidine derivatives have been reported to act as antagonists for gonadotropin-releasing hormone (GnRH), which is implicated in cancer pathways.
- Cell Line Studies : In vitro studies have demonstrated that compounds related to this compound show selective activity against various human tumor cell lines such as HepG2 and MCF-7 .
The mechanism by which this compound exerts its biological effects may involve:
- Modulation of Signaling Pathways : By interacting with specific proteins and enzymes within cancer pathways.
- Induction of Apoptosis : Some studies have indicated that this compound can induce apoptosis in cancer cells without adversely affecting normal cells .
Comparative Biological Activity
A comparative analysis of structurally similar compounds reveals the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(Dimethylamino)benzyl)-5-(dimethylamino)-thieno[2,3-d]pyrimidin-6-one | Contains dimethylamino group | Anticancer activity |
| 1-(Benzyl)-5-(butyl)-thieno[2,3-d]pyrimidin-6-carboxylic acid | Carboxylic acid instead of amide | Anti-inflammatory properties |
| 5-(Benzyl)-N-methyl-thieno[2,3-d]pyrimidin-6-carboxamide | Methyl substitution on nitrogen | Antibacterial properties |
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines with IC50 values indicating potent activity against HepG2 cells (IC50 = 0.5–0.9 μM) and others .
- Animal Models : Animal studies have shown that treatment with this compound resulted in reduced tumor sizes and increased survival rates in models of breast cancer-bearing mice .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide?
- The compound is synthesized via multi-step reactions involving alkylation, amide coupling, and cyclization. Key methods include:
- Alkylation : Reacting thiouracil derivatives with alkyl halides (e.g., benzyl or butyl bromides) in the presence of bases like sodium ethoxide .
- Amide Coupling : Using coupling agents such as HBTU or HATU with DIPEA/NMM in DMF to form carboxamide linkages .
- Cyclization : Refluxing intermediates in acetic anhydride/acetic acid with sodium acetate to form the thienopyrimidine core .
- Characterization is performed via IR (e.g., CN stretch at ~2220 cm⁻¹), NMR (¹H/¹³C for substituent analysis), and HRMS to confirm molecular formulas .
Q. What characterization techniques are critical for verifying the compound’s structure?
- Spectroscopy :
- IR : Identifies functional groups (e.g., carbonyl at ~1719 cm⁻¹, CN at ~2220 cm⁻¹) .
- NMR : ¹H NMR resolves substituents (e.g., methyl groups at δ 2.24–2.37 ppm), while ¹³C NMR confirms sp²/sp³ carbons (e.g., carbonyls at δ 165–171 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., M⁺ peaks at m/z 386–403) and fragmentation patterns .
Q. What biological activities have been reported for this compound?
- Derivatives of thieno[2,3-d]pyrimidine carboxamides exhibit moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa, likely due to enzyme inhibition (e.g., bacterial dihydrofolate reductase) . SAR studies highlight the importance of substituents like benzylthio groups for enhancing activity .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Reagent Optimization : Use coupling agents like HATU over HBTU for improved amide bond formation efficiency .
- Solvent Selection : DMF enhances solubility during coupling, while acetic anhydride promotes cyclization .
- Purification : Employ gradient HPLC (e.g., MeOH:H₂O with 0.1% formic acid) to achieve >95% purity. Crystallization from DMF/water mixtures reduces impurities .
Q. How can stability under varying experimental conditions (pH, temperature) be assessed?
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting instability in alkaline conditions (e.g., LiOH/MeOH:H₂O hydrolysis) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C for most analogs) .
Q. How to resolve contradictions in spectral data between synthetic batches?
- Cross-Validation : Compare NMR/IR data with literature (e.g., reports ¹³C NMR δ 165.48 ppm for carbonyls, while shows δ 171.41 ppm; differences may arise from solvent effects) .
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent peaks and clarify overlapping signals .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the benzyl/butyl groups to assess steric/electronic effects. For example, replacing benzyl with 4-fluorobenzyl improves solubility and target affinity .
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., cholinesterase or bacterial DHFR) using fluorometric or colorimetric assays .
Q. How to develop robust analytical methods for purity assessment?
- HPLC Method Development : Optimize mobile phases (e.g., acetonitrile:water gradients) and column types (C18 for polar analogs). Validate using spiked impurity standards .
- LC-MS Integration : Combine HPLC with MS detection to identify low-abundance impurities (e.g., unreacted intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
